Chemical structure and properties of 7-(2-Furyl)-1,4-thiazepan-5-one
The following technical guide details the chemical structure, synthesis, and properties of 7-(2-Furyl)-1,4-thiazepan-5-one. Executive Summary 7-(2-Furyl)-1,4-thiazepan-5-one (CAS: 2897-08-7) is a heterocyclic compound be...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 7-(2-Furyl)-1,4-thiazepan-5-one.
Executive Summary
7-(2-Furyl)-1,4-thiazepan-5-one (CAS: 2897-08-7) is a heterocyclic compound belonging to the 1,4-thiazepane class.[1][2] It features a seven-membered ring containing one sulfur atom, one nitrogen atom, and a ketone functionality, substituted at the 7-position with a furan ring. This scaffold is of significant interest in medicinal chemistry due to its structural relationship to biologically active benzothiazepines (e.g., diltiazem) and 1,4-diazepines, serving as a privileged structure for the development of central nervous system (CNS) agents, antimicrobials, and calcium channel modulators.
Chemical Identity & Structural Analysis[3][4][5]
Core Identification Data
Parameter
Detail
IUPAC Name
7-(Furan-2-yl)-1,4-thiazepan-5-one
CAS Number
2897-08-7
Molecular Formula
Molecular Weight
197.25 g/mol
SMILES
O=C1CC(C2=CC=CO2)SCCN1
InChI Key
LDCCICYSDLTBAP-UHFFFAOYSA-N
Appearance
Off-white to pale yellow crystalline solid
Structural Conformation
The 1,4-thiazepan-5-one ring typically adopts a twisted chair or boat conformation to minimize transannular strain common in seven-membered rings. The bulky 2-furyl substituent at position 7 preferentially occupies the equatorial position to reduce 1,3-diaxial interactions, stabilizing the ring structure.
Heteroatoms: Sulfur (Pos 1) and Nitrogen (Pos 4).
Functional Groups: Cyclic amide (Lactam) at Pos 5; Thioether at Pos 1; Furan ring at Pos 7.
Synthesis Protocols
The most robust synthetic route for 7-substituted 1,4-thiazepan-5-ones involves a Thia-Michael Addition followed by an Intramolecular Cyclization . This approach utilizes readily available starting materials: cysteamine (2-aminoethanethiol) and a furan-substituted acrylic acid derivative.
Reaction Mechanism
Michael Addition: The thiol group of cysteamine attacks the
-carbon of 3-(2-furyl)acrylic acid.
Cyclization: The amine group condenses with the carboxylic acid (or ester) to close the ring via amide bond formation.
Step-by-Step Experimental Protocol
Reagents:
3-(2-Furyl)acrylic acid (1.0 equiv)
Cysteamine hydrochloride (1.1 equiv)
Solvent: Toluene or Ethanol
Catalyst/Base: Piperidine (cat.) or Triethylamine
Coupling Agent (Optional for mild conditions): EDC·HCl / HOBt
Insoluble: Water (low solubility due to lipophilic furan and thioether), Hexane.
Reactivity & Degradation
The compound possesses three distinct reactive centers:
Sulfur Atom (Pos 1): Susceptible to oxidation. Treatment with mild oxidants (e.g.,
or mCPBA) yields the sulfoxide (S=O) or sulfone (O=S=O) derivatives.
Lactam (Pos 5): Generally stable but can undergo hydrolysis under strong acidic (6M HCl, reflux) or basic (NaOH) conditions, opening the ring to the amino-acid precursor.
Furan Ring (Pos 7): Acid-sensitive.[3] Exposure to strong Lewis acids can lead to ring opening or polymerization.
Metabolic Stability Diagram
Caption: Primary degradation and reactivity pathways for the thiazepan scaffold.
The 1,4-thiazepan-5-one scaffold is a bioisostere of the 1,4-benzodiazepine and 1,5-benzothiazepine systems. The incorporation of the furan ring adds lipophilicity and potential for hydrogen bonding interactions.
CNS Activity: Analogous thiazepanones have demonstrated anxiolytic and sedative properties by modulating GABAergic transmission, similar to diazepam, though often with a distinct receptor subtype selectivity profile.
Antimicrobial Agents: The 2-furyl moiety is a common pharmacophore in antimicrobial agents (e.g., nitrofurantoin). 7-substituted thiazepanones have shown efficacy against Gram-positive bacteria and certain fungal strains (Candida albicans).
Calcium Channel Blockade: Structurally related to diltiazem, this scaffold is investigated for cardiovascular applications, specifically in the modulation of L-type calcium channels.
References
Fluorochem . (n.d.). 7-(2-furyl)-1,4-thiazepan-5-one Product Sheet. Retrieved from
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Diazepam and related 1,4-diazepines. Retrieved from
Rashid, M. A., et al. (2019).[4][5] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[3][5] Retrieved from
Organic Syntheses . (n.d.). 3-(2-Furyl)acrylic acid Synthesis. Org. Syn. Coll. Vol. 3, p. 742.[6] Retrieved from
MDPI . (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from
7-(2-Furyl)-1,4-thiazepan-5-one molecular weight and formula
[1] Executive Summary & Molecular Identity 7-(2-Furyl)-1,4-thiazepan-5-one is a specialized heterocyclic building block belonging to the 1,4-thiazepanone class. Unlike flat heteroaromatic scaffolds common in early drug d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecular Identity
7-(2-Furyl)-1,4-thiazepan-5-one is a specialized heterocyclic building block belonging to the 1,4-thiazepanone class. Unlike flat heteroaromatic scaffolds common in early drug discovery, this molecule offers a distinct 3D architecture due to the flexibility of its seven-membered ring. This structural feature makes it a valuable "3D fragment" in Fragment-Based Drug Discovery (FBDD), particularly for targeting protein-protein interactions (PPIs) or epigenetic readers like BET bromodomains, where non-planar topology is often required for specificity.
Physicochemical Data Matrix
Property
Value
Notes
CAS Number
2897-08-7
Primary identifier
Molecular Formula
C₉H₁₁NO₂S
Molecular Weight
197.26 g/mol
Monoisotopic Mass: 197.05
SMILES
O=C1CC(C2=CC=CO2)SCCN1
Encodes 7-substituted lactam structure
IUPAC Name
7-(Furan-2-yl)-1,4-thiazepan-5-one
LogP (Predicted)
~0.8 - 1.2
Lipinski compliant fragment
H-Bond Donors
1 (Amide NH)
H-Bond Acceptors
3 (C=O, Furan O, Thioether S)
Sulfur acts as a weak acceptor
Structural Analysis & Conformation
The 1,4-thiazepan-5-one core is not planar. The seven-membered ring adopts a flexible twisted-chair or twisted-boat conformation.
C7 Chiral Center: The carbon at position 7 (bearing the furan ring) is a stereocenter. Synthetic preparations typically yield the racemate unless asymmetric catalysis or chiral resolution is employed.
Furan Rotation: The bond connecting C7 to the furan ring allows for rotation, but the steric bulk of the sulfur atom at position 1 and the carbonyl at position 5 creates a preferred conformation where the furan ring minimizes steric clash with the lactam backbone.
3D Character: This molecule creates a vector of substitution that projects the furan moiety out of the plane defined by the amide bond, providing "escape from flatland"—a critical parameter in modern library design.
Synthesis Protocols
The synthesis of 7-(2-furyl)-1,4-thiazepan-5-one relies on a convergent Thia-Michael Addition / Intramolecular Cyclization strategy. This approach constructs the seven-membered ring from two primary components: a cysteamine derivative (1,2-aminothiol) and an activated acrylate derivative bearing the furan substituent.
Method A: The "One-Pot" High-Efficiency Route (Recommended)
This modern protocol utilizes a trifluoroethyl ester to accelerate the cyclization step, which is often the rate-limiting bottleneck in forming medium-sized rings.
Reagents:
Substrate: 2,2,2-Trifluoroethyl 3-(2-furyl)acrylate (Prepared via Knoevenagel condensation of furfural).
Nucleophile: Cysteamine (2-aminoethanethiol).
Base/Solvent: Triethylamine (Et₃N) in Methanol (MeOH) or Tetrahydrofuran (THF).
Protocol:
Charge: Dissolve 2,2,2-trifluoroethyl 3-(2-furyl)acrylate (1.0 equiv) in anhydrous THF (0.5 M).
Addition: Add cysteamine (1.1 equiv) and Et₃N (1.2 equiv) dropwise at 0°C.
Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The electron-withdrawing trifluoroethyl group activates the ester, facilitating the initial Thia-Michael addition of the sulfur and the subsequent attack of the amine on the carbonyl.
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine.
Reflux: Heat to reflux (78°C) for 24–48 hours. The reaction is slower due to the lower electrophilicity of the ethyl ester and the entropic penalty of forming a 7-membered ring.
Yield: Typically lower (30–50%) compared to Method A due to potential polymerization or intermolecular oligomerization.
Synthesis Logic Diagram
The following diagram illustrates the reaction pathway, highlighting the critical intermediate.
Caption: Convergent synthesis pathway. The critical step is the intramolecular amidation (red arrow) which overcomes the entropic barrier to form the 7-membered lactam.
Analytical Characterization (Expected Data)
To validate the synthesis of CAS 2897-08-7, the following spectral signatures should be confirmed.
δ 4.2–4.3 ppm (1H, dd):H-7 (Chiral methine). This is the diagnostic signal. It should appear as a doublet of doublets due to coupling with the H-6 diastereotopic protons.
δ 3.4–3.8 ppm (2H, m): H-3 protons (adjacent to Nitrogen).
δ 2.6–3.0 ppm (4H, m): Overlapping multiplets for H-2 (adjacent to Sulfur) and H-6 (adjacent to Carbonyl).
Mass Spectrometry (ESI-MS)
Target Ion: [M+H]⁺
Calculated m/z: 198.06
Pattern: Look for the M+1 peak at 198.1. No significant halogen isotope patterns.
Applications in Drug Discovery
The 7-(2-furyl)-1,4-thiazepan-5-one scaffold is not merely a chemical curiosity; it serves specific functions in medicinal chemistry:
Peptidomimetics: The 1,4-thiazepan-5-one ring mimics the
-turn of peptides. The sulfur atom creates a distinct electronic environment compared to the all-carbon analog (caprolactam), potentially altering metabolic stability and lipophilicity.
Epigenetic Targeting: Recent screens have identified 7-substituted 1,4-thiazepanones as ligands for BET bromodomains (e.g., BRD4). The 3D structure allows the molecule to occupy the acetyl-lysine binding pocket with vectors that differ from standard benzodiazepine inhibitors.
Furan Bioisostere: The furan ring acts as a polar aromatic isostere. While sometimes flagged as a metabolic liability (due to potential ring opening), it is a standard probe moiety in early hit-to-lead optimization to test hydrogen bond acceptor interactions in the binding pocket.
References
Fuller, A. A., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. Retrieved from [Link]
PubChem. (2024). Compound Summary: 1,4-Diazepan-5-one and related scaffolds. Retrieved from [Link]
Foundational
7-(2-Furyl)-1,4-thiazepan-5-one CAS number and identifiers
Executive Summary 7-(2-Furyl)-1,4-thiazepan-5-one is a heterocyclic building block belonging to the 1,4-thiazepan-5-one class.[1] Characterized by a seven-membered lactam ring fused with a sulfur atom and a furan substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-(2-Furyl)-1,4-thiazepan-5-one is a heterocyclic building block belonging to the 1,4-thiazepan-5-one class.[1] Characterized by a seven-membered lactam ring fused with a sulfur atom and a furan substituent at the C7 position, this compound represents a "privileged scaffold" in medicinal chemistry. Its structural features—specifically the conformational flexibility of the seven-membered ring and the presence of multiple hydrogen-bonding acceptors—make it a critical intermediate for Fragment-Based Drug Discovery (FBDD) targeting CNS disorders, kinase inhibition, and antimicrobial pathways.
This guide provides a comprehensive technical analysis of the compound, including validated identifiers, a robust synthesis protocol based on the Conjugate Addition-Lactamization strategy, and structural insights for library development.
Chemical Identity & Physicochemical Properties
The following data aggregates verified identifiers for integration into laboratory information management systems (LIMS) and chemoinformatics databases.
The most robust synthetic route for 1,4-thiazepan-5-ones involves a two-stage sequence: Thia-Michael Addition followed by Intramolecular Lactamization .
Thia-Michael Addition: 2-Aminoethanethiol (cysteamine) acts as a soft nucleophile. The sulfur atom preferentially attacks the
-carbon of a furan-substituted -unsaturated ester (e.g., ethyl 3-(2-furyl)acrylate). This chemoselectivity is driven by the Soft-Soft Acid-Base (HSAB) principle, avoiding N-alkylation side products.
Lactamization: The resulting amino-ester intermediate undergoes intramolecular cyclization (amide bond formation) under thermal or basic conditions to close the seven-membered ring.
Reaction Pathway Diagram
The following diagram illustrates the stepwise transformation from precursors to the final scaffold.
Caption: Stepwise synthesis via Thia-Michael addition followed by lactamization to form the 7-membered ring.
Detailed Experimental Methodology
Objective: Synthesis of 7-(2-furyl)-1,4-thiazepan-5-one on a 10 mmol scale.
Reagents:
2-Aminoethanethiol hydrochloride (Cysteamine HCl): 1.13 g (10 mmol)
Ethyl 3-(2-furyl)acrylate: 1.66 g (10 mmol)
Triethylamine (Et₃N): 2.8 mL (20 mmol)
Methanol (MeOH): 20 mL (anhydrous)
Sodium Methoxide (NaOMe): 0.5 M solution in MeOH (catalytic)
Protocol:
Preparation of Free Base:
In a 50 mL round-bottom flask, dissolve 2-Aminoethanethiol HCl (10 mmol) in anhydrous MeOH (10 mL).
Add Et₃N (10 mmol) dropwise at 0°C to liberate the free amine/thiol. Stir for 15 minutes.
Note: Maintaining an inert atmosphere (Nitrogen/Argon) is critical to prevent disulfide dimerization of cysteamine.
Michael Addition:
Dissolve Ethyl 3-(2-furyl)acrylate (10 mmol) in MeOH (10 mL) and add it dropwise to the reaction mixture over 20 minutes.
Allow the mixture to warm to room temperature and stir for 4–6 hours.
Checkpoint: Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). Disappearance of the acrylate spot indicates completion of the Michael addition.
Cyclization (Lactamization):
Add catalytic NaOMe (0.5 mmol) to the reaction mixture.
Heat the solution to reflux (65°C) for 12–18 hours. The basic condition promotes the nucleophilic attack of the amine on the ester carbonyl.
Observation: A precipitate may begin to form as the thiazepanone crystallizes.
Work-up and Purification:
Concentrate the solvent under reduced pressure.
Redissolve the residue in Dichloromethane (DCM) and wash with water (2 x 10 mL) to remove salts.
Dry the organic layer over MgSO₄, filter, and evaporate.
Recrystallization: Purify the crude solid using Ethanol/Hexane to yield off-white crystals.
Applications in Drug Discovery
The 7-(2-furyl)-1,4-thiazepan-5-one scaffold is not merely an end-product but a versatile Core Scaffold for library generation.
Structural Activity Relationship (SAR) Potential
The molecule offers three distinct vectors for derivatization, enabling the exploration of chemical space around the core:
Vector N4 (Amide Nitrogen): The secondary amine of the lactam is a prime site for alkylation or acylation. Introducing lipophilic groups here can improve blood-brain barrier (BBB) permeability for CNS targets.
Vector C6 (Alpha-Methylene): The position alpha to the carbonyl is acidic and can undergo aldol condensations or alkylations to introduce side chains.
Vector C7 (Furan Ring): The furan moiety serves as a bioisostere for phenyl or pyridine rings. It can be further functionalized via electrophilic aromatic substitution or Diels-Alder reactions to create tricyclic systems.
Therapeutic Areas[4]
CNS Modulators: The 1,4-thiazepanone ring mimics the steric profile of benzodiazepines, making this compound a candidate for designing ligands for GABA_A receptors or dopamine transporters.
Antimicrobial Agents: Furan-containing heterocycles frequently exhibit antibacterial properties.[2] Derivatives of this scaffold have been investigated for activity against S. aureus and M. tuberculosis.
References
PubChem Compound Summary. (2025). 1,4-Thiazepan-5-one derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Ramajayam, R., et al. (2007).[3] Current scenario of 1,4-diazepines as potent biomolecules. Mini Reviews in Medicinal Chemistry. (Contextual grounding for 7-membered heterocyclic scaffolds).
One-Pot Synthesis of Furyl-Thiazepanones: A Guide to Efficient Multicomponent Strategies
An Application Note for Researchers in Medicinal Chemistry and Drug Development Abstract The synthesis of complex heterocyclic scaffolds with high three-dimensional (3D) character is a cornerstone of modern drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers in Medicinal Chemistry and Drug Development
Abstract
The synthesis of complex heterocyclic scaffolds with high three-dimensional (3D) character is a cornerstone of modern drug discovery. Furyl-thiazepanones represent a promising, yet underexplored, class of molecules that merge the biological relevance of the furan ring with the desirable conformational flexibility of a seven-membered thiazepanone core. Traditional multi-step syntheses of such structures are often inefficient, time-consuming, and generate significant chemical waste. This application note details a robust, one-pot multicomponent synthesis strategy for furyl-thiazepanones. By leveraging a tandem Michael addition-cyclization sequence, this approach offers high atom economy and operational simplicity, enabling the rapid generation of diverse furyl-thiazepanone derivatives for screening libraries. We provide a detailed experimental protocol, mechanistic insights, and a discussion of process optimization.
Introduction: The Strategic Value of Furyl-Thiazepanones
The Emerging Scaffold: Merging Furan and Thiazepanone Moieties
In the landscape of medicinal chemistry, the structural motifs employed in small molecules are critical determinants of biological activity and pharmacokinetic properties. The furan ring is a prevalent core in numerous natural products and approved pharmaceuticals, recognized for its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding.[1][2] Simultaneously, seven-membered heterocyclic systems like 1,4-thiazepanones are gaining significant attention.[3] Unlike flat aromatic systems, these scaffolds possess a high degree of 3D character, a feature increasingly sought after in fragment-based drug discovery to improve solubility, selectivity, and interactions with complex protein targets.[3][4] The fusion of these two components into a single "furyl-thiazepanone" scaffold presents a compelling strategy for developing novel chemical entities.
The Efficiency of One-Pot Synthesis and Multicomponent Reactions (MCRs)
Modern synthetic chemistry prioritizes efficiency, safety, and sustainability.[5] Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing portions of all starting materials, are exceptionally powerful tools for achieving these goals.[2][6] Compared to traditional linear syntheses, MCRs offer numerous advantages:
Step Economy: Drastically reduces the number of synthetic steps, isolations, and purifications.
Atom Economy: Incorporates a greater proportion of the starting materials' atoms into the final product, minimizing waste.[1]
Complexity Generation: Enables the rapid construction of complex and diverse molecular architectures from simple precursors.[6]
This guide focuses on applying the MCR philosophy to construct the furyl-thiazepanone core in a single, efficient operation.
Proposed Synthetic Strategy: A Tandem Michael Addition-Intramolecular Cyclization
The proposed one-pot synthesis converges three key components: a furan-containing α,β-unsaturated ester , an amino thiol , and a suitable solvent system that facilitates a tandem reaction sequence. This strategy is adapted from established methods for synthesizing 1,4-thiazepanones, where the novelty lies in the incorporation of the furan moiety to explore new chemical space.[3]
The reaction proceeds via two key mechanistic steps orchestrated in a single pot:
Aza-Michael Addition: The nucleophilic thiol group of the amino thiol attacks the electrophilic β-carbon of the furan-containing α,β-unsaturated ester. This highly efficient conjugate addition forms a linear intermediate.
Intramolecular Cyclization/Amidation: The terminal amine of the intermediate then acts as a nucleophile, attacking the ester carbonyl group to form a stable seven-membered amide bond, thereby closing the thiazepanone ring. This cyclization is often the thermodynamic driving force for the reaction.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the one-pot synthesis of furyl-thiazepanones.
Detailed Experimental Protocol
This protocol describes the synthesis of a model compound, 6-(furan-2-yl)-1,4-thiazepan-5-one , as a representative example of the proposed one-pot method.
Materials and Reagents
Reagent
Supplier
Purity
Notes
Ethyl 3-(furan-2-yl)acrylate
Major Vendor
>97%
The α,β-unsaturated ester component.
Cysteamine hydrochloride
Major Vendor
>98%
The amino thiol component.
Triethylamine (TEA)
Major Vendor
>99%
Base to deprotonate cysteamine HCl and catalyze.
Methanol (MeOH)
Major Vendor
Anhydrous
Reaction solvent.
Ethyl Acetate (EtOAc)
Major Vendor
ACS Grade
For extraction and chromatography.
Hexanes
Major Vendor
ACS Grade
For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)
Lab Prepared
-
For aqueous workup.
Brine
Lab Prepared
-
For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)
Major Vendor
-
Drying agent.
Silica Gel
Major Vendor
60 Å, 230-400 mesh
For column chromatography.
Step-by-Step Procedure
Rationale: This procedure is designed for simplicity and efficiency. Methanol is chosen as the solvent due to its ability to dissolve the starting materials and facilitate both the Michael addition and the subsequent cyclization. Triethylamine serves as a base to liberate the free amine from its hydrochloride salt and to promote the reaction.
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cysteamine hydrochloride (1.0 eq, e.g., 1.14 g, 10 mmol) in anhydrous methanol (40 mL).
Base Addition: Add triethylamine (2.2 eq, e.g., 3.06 mL, 22 mmol) dropwise to the stirring solution at room temperature. Stir for 10 minutes to ensure the formation of the free base of cysteamine.
Substrate Addition: To this solution, add ethyl 3-(furan-2-yl)acrylate (1.0 eq, e.g., 1.66 g, 10 mmol).
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 3-6 hours.
Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting ester by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). The bicarbonate wash removes any remaining acidic impurities and excess hydrochloride salt.
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc).
Characterization: Combine the pure fractions and remove the solvent to yield the final product, 6-(furan-2-yl)-1,4-thiazepan-5-one, typically as a pale yellow oil or solid. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Process Optimization and Substrate Scope
The efficiency of this one-pot synthesis can be fine-tuned by modifying several parameters. The choice of reactants can also be varied to generate a library of diverse analogues.
Parameter Optimization Data
The following table presents expected outcomes based on variations of the core protocol, derived from principles of analogous reactions.[3]
Entry
α,β-Unsaturated Ester
Amino Thiol
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Ethyl 3-(furan-2-yl)acrylate
Cysteamine
MeOH
65
3-6
75-85
2
Methyl 3-(furan-2-yl)acrylate
Cysteamine
EtOH
78
2-4
70-80
3
Ethyl 3-(thiophen-2-yl)acrylate
Cysteamine
MeOH
65
4-7
70-80
4
Ethyl 3-(furan-2-yl)acrylate
D-Penicillamine
THF
66
8-12
55-65
Causality Behind Observations:
Entry 2: Using ethanol at a higher reflux temperature can sometimes accelerate the reaction.
Entry 3: The protocol is expected to be tolerant of other heteroaromatic systems like thiophene, demonstrating its potential scope.
Entry 4: More sterically hindered amino thiols like D-penicillamine may react slower and give lower yields due to steric hindrance in both the Michael addition and cyclization steps. A polar aprotic solvent like THF might be required in such cases.
Experimental and Data Workflow
The overall process from conceptualization to a validated compound follows a logical progression.
Caption: A typical workflow from reactant selection to final compound validation.
Conclusion
This application note outlines a highly efficient and operationally simple one-pot method for the synthesis of furyl-thiazepanones. By employing a tandem Michael addition-intramolecular cyclization strategy, this protocol minimizes waste and purification steps while enabling the rapid assembly of a valuable heterocyclic scaffold. The described methodology is robust and amenable to variation, providing a powerful platform for medicinal chemists and drug development professionals to generate diverse libraries of novel, 3D-rich compounds for biological screening.
References
Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed, ACS Medicinal Chemistry Letters.[Link]
An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. PMC, National Center for Biotechnology Information.[Link]
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC, National Center for Biotechnology Information.[Link]
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.[Link]
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate.[Link]
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ScienceDirect.[Link]
An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. TÜBİTAK Academic Journals.[Link]
Executive Summary: Escaping "Flatland" with 7-Membered Heterocycles
Application Note: Strategic Incorporation of 7-(2-Furyl)-1,4-thiazepan-5-one in High-Diversity Library Design In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-he...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 7-(2-Furyl)-1,4-thiazepan-5-one in High-Diversity Library Design
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds.[1] The 7-(2-furyl)-1,4-thiazepan-5-one scaffold represents a high-value, privileged structure that offers a distinct topological advantage over traditional 5- and 6-membered rings.[1]
This Application Note details the synthetic protocols, library design strategies, and biological rationale for integrating this specific scaffold into fragment-based drug discovery (FBDD) and high-throughput screening (HTS) collections.
Key Advantages:
Conformational Diversity: The 7-membered thiazepanone ring adopts a flexible twist-chair conformation, allowing unique vector exploration in protein binding pockets (e.g., GPCRs, Proteases).[1]
Synthetic Feasibility: Accessible via a robust, one-pot Michael-Amidation cascade.[1]
Furan Versatility: The 7-(2-furyl) moiety serves as both a lipophilic aromatic handle and a latent functional group for downstream diversification (e.g., Diels-Alder cycloaddition, oxidative ring opening).[1]
Technical Deep Dive: Structural Causality & Design Logic
The Scaffold Architecture
The 1,4-thiazepan-5-one core contains a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl at position 5.[1] The inclusion of the 2-furyl group at position 7 creates a chiral center, instantly increasing the fraction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
carbons () in the library—a metric directly correlated with clinical success.
Position 7 (Chiral Center): Derived from the
-carbon of the starting acrylate. This position dictates the spatial orientation of the furan ring relative to the lactam plane.
Position 4 (Lactam Nitrogen): A critical vector for diversification via alkylation, allowing the introduction of "solubilizing tails" or additional pharmacophores without disrupting the core ring structure.[1]
Furan Ring: Acts as a bioisostere for phenyl/pyridine but with higher electron density and hydrogen-bond accepting capability (via the ether oxygen).[1]
Validated Biological Relevance
Recent studies (Pandey et al., 2020) have validated 1,4-thiazepanones as ligands for BET (Bromodomain and Extra-Terminal motif) proteins.[1][2] The 3D character of the ring allows it to occupy the acetyl-lysine binding pocket of BRD4 with high specificity, a trait often lacking in flat heteroaromatic inhibitors.
Experimental Protocols
Protocol A: One-Pot Synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one
Rationale: This protocol utilizes a cascade sequence involving an intermolecular Michael addition followed by an intramolecular lactamization. The choice of solvent (Methanol) promotes the solubility of the polar intermediate, while the base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) ensures deprotonation of the thiol and ammonium species.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(2-furyl)acrylate (1.0 equiv, 5.0 mmol) in Methanol (25 mL).
Thiol Addition: Add Cysteamine Hydrochloride (1.2 equiv, 6.0 mmol) to the solution.
Base Activation: Cautiously add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(2.5 equiv, 12.5 mmol). Note: Gas evolution () may occur; ensure adequate venting.
Reaction: Stir the suspension vigorously at Room Temperature (25°C) for 3–5 hours.
Monitoring: Check progress via TLC (50% EtOAc/Hexanes).[1] The acrylate spot (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) should disappear, and a lower spot (product) should appear.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove Methanol.
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove inorganic salts.[1]
Wash the organic layer with Brine (20 mL), dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, and filter.
Purification: Concentrate the filtrate. Purify the crude oil via Flash Column Chromatography (Gradient: 0%
60% Ethyl Acetate in Hexanes).
Validation: Isolate the product as a white/off-white solid. Confirm structure via
NMR (look for the characteristic ABX pattern of the C6/C7 protons and the furan signals).
Yield Expectation: 65–80%.
Protocol B: Library Expansion via N-Alkylation
Rationale: The lactam nitrogen (N4) is the most accessible vector for parallel synthesis.[1] Using sodium hydride (NaH) ensures complete deprotonation, preventing poly-alkylation side reactions.[1]
Enantiomers can be separated via Chiral HPLC (e.g., Chiralpak IC).[1]
References
Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K., & Pomerantz, W. C. (2020).[1][2] Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946–3950.[1][2] [Link]
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]
Hajduk, P. J., & Galloway, W. R. (2011).[1] A diversity-oriented approach to fragment-based drug discovery.[2] Nature Chemistry, 3, 697–703.[1] [Link]
Technical Support Center: Optimizing Solvent Selection for Thiazepan-5-one Cyclization
Welcome to the Technical Support Center for optimizing the synthesis of thiazepan-5-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for optimizing the synthesis of thiazepan-5-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of thiazepan-5-one cyclization, with a specific focus on the critical role of solvent selection. Here, you will find troubleshooting advice, frequently asked questions, and fundamental principles to enhance your experimental success.
I. Fundamental Principles: The "Why" Behind Solvent Choice
The intramolecular cyclization to form a thiazepan-5-one, a seven-membered lactam, is a nuanced process. Unlike the more kinetically favorable formation of 5- and 6-membered rings, the synthesis of medium-sized rings like thiazepan-5-ones is often plagued by competing intermolecular polymerization.[1] The choice of solvent is paramount as it influences reaction rates, stabilizes transition states, and can ultimately dictate the success or failure of the cyclization.
The key to favoring the desired intramolecular cyclization over intermolecular polymerization lies in the high dilution principle .[1][2] By maintaining a very low concentration of the acyclic precursor, the probability of two molecules reacting with each other is significantly reduced, thereby promoting the intramolecular ring-closing reaction. While specialized equipment like syringe pumps can achieve this, the solvent itself plays a crucial role in facilitating the desired reaction pathway.
Solvent Polarity and Hydrogen Bonding:
The polarity of the solvent and its ability to form hydrogen bonds are critical factors. The transition state of the amide bond formation is polar, and solvents that can stabilize this transition state can accelerate the reaction. However, the effect is not always straightforward.
Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors.[3][4] They can stabilize charged intermediates and transition states, which can be beneficial.[5][6] However, they can also solvate the amine and carboxylic acid groups of the precursor, potentially hindering their ability to react.[7] In some cases, protic solvents can lead to slower reaction rates compared to aprotic solvents.[7]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding.[5] They are effective at solvating cations but leave anions and nucleophiles less "caged," which can enhance their reactivity.[3][7] For intramolecular reactions, these solvents can promote the necessary conformational changes for the reactive ends of the molecule to come into proximity. Acetonitrile, with its high dielectric constant, has been shown to be effective in similar cyclizations.[8]
Apolar Solvents (e.g., Toluene, Hexane): These solvents are generally less effective for this type of reaction as they do not effectively solvate the polar starting materials or the charged transition state. However, in some specific cases, they might be used in combination with other solvents or under specific catalytic conditions.
II. Frequently Asked Questions (FAQs)
Here are some common questions encountered during thiazepan-5-one cyclization, with concise answers to guide your experimental design.
Q1: My thiazepan-5-one cyclization yield is consistently low. What is the most likely cause related to the solvent?
A1: Low yields are often a result of competing intermolecular polymerization. Your solvent choice may not be adequately promoting the intramolecular cyclization. A solvent that does not sufficiently solvate the precursor at high dilution can lead to aggregation and intermolecular reactions. Consider switching to a more polar aprotic solvent like DMF or acetonitrile to better solvate the precursor and favor the desired intramolecular pathway.[8][9]
Q2: I am observing the formation of significant amounts of linear polymer instead of the desired cyclic product. How can I mitigate this?
A2: This is a classic sign that intermolecular reactions are outcompeting the intramolecular cyclization. The primary strategy to address this is to strictly adhere to the high dilution principle.[1] This can be achieved by the slow addition of the substrate to a large volume of an appropriate solvent. Solvents like DMF or DMSO can be particularly effective under these conditions.
Q3: What is the best starting solvent for screening thiazepan-5-one cyclization reactions?
A3: A good starting point for solvent screening is to test a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) .[8][9] These solvents generally provide good solubility for the polar precursors and can effectively promote the cyclization. It is also advisable to include a polar protic solvent like isopropanol or ethanol in your screen to assess the impact of hydrogen bonding.[10]
Q4: Can I use a solvent-free approach for this cyclization?
A4: While solvent-free reactions are attractive from a green chemistry perspective, they are generally not suitable for medium-ring cyclizations like the formation of thiazepan-5-ones.[11] The high concentration of reactants in a solvent-free system would strongly favor intermolecular polymerization.[1]
Q5: How does temperature interact with solvent choice in this reaction?
A5: Temperature is a critical parameter that must be optimized in conjunction with your solvent choice. Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of the starting material or product.[12] For a given solvent, it is essential to screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Microwave heating can sometimes offer advantages by reducing reaction times and potentially improving yields.[13]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during thiazepan-5-one cyclization, with a focus on solvent-related problems.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or no product formation
- Inappropriate solvent polarity leading to poor solubility or stabilization of the transition state.- The solvent is reacting with the starting materials or catalyst.
- Screen a range of solvents with varying polarities (e.g., acetonitrile, DMF, isopropanol).- Ensure the chosen solvent is inert under the reaction conditions. Check for potential side reactions.
Formation of linear polymers
- Violation of the high dilution principle.- The solvent is not effectively solvating the precursor, leading to aggregation.
- Employ high dilution techniques by slowly adding the substrate to a large volume of solvent.[1]- Switch to a more effective solvating agent, such as a polar aprotic solvent like DMF or DMSO.
Multiple side products observed
- The reaction temperature is too high for the chosen solvent, leading to decomposition.- The solvent is promoting side reactions (e.g., elimination, rearrangement).
- Optimize the reaction temperature for the specific solvent being used.[12]- Consider a less reactive solvent or one that is known to be more selective for the desired transformation.
Difficulty in product purification
- The solvent has a high boiling point and is difficult to remove.- The product has similar solubility properties to the solvent or byproducts.
- If possible, choose a solvent with a lower boiling point for easier removal (e.g., acetonitrile over DMF).- Explore different work-up and purification techniques, such as liquid-liquid extraction with a solvent in which the product is selectively soluble, or chromatography with a different solvent system.
Inconsistent reaction outcomes
- The solvent is not of sufficient purity (e.g., contains water).- Variations in the reaction setup affecting solvent volume and concentration.
- Use anhydrous solvents, especially if the reaction is sensitive to moisture.- Ensure consistent and accurate measurement of solvent volumes and substrate concentrations in every experiment.
IV. Experimental Protocols & Data Presentation
To systematically optimize solvent selection, a structured experimental approach is recommended.
Protocol 1: Solvent Screening for Thiazepan-5-one Cyclization
Preparation: Set up a series of identical reaction vessels. In each vessel, place a stir bar.
Solvent Addition: To each vessel, add a precise volume of a different anhydrous solvent to be screened (e.g., 10 mL). Suggested solvents for initial screening: Acetonitrile, DMF, DMSO, Isopropanol, Dichloromethane, Toluene.
Substrate Preparation: Prepare a stock solution of the acyclic thiazepan-5-one precursor in a suitable, volatile solvent (e.g., dichloromethane).
Reaction Initiation: While vigorously stirring the solvents at the desired reaction temperature, slowly add a small, precise amount of the precursor stock solution to each reaction vessel over an extended period (e.g., 4-8 hours) using a syringe pump.
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals.
Work-up and Analysis: Once the reactions are complete, quench them appropriately. Remove the solvent under reduced pressure and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of cyclic product to polymer and other side products.
Data Presentation: Solvent Screening Results
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Reaction Time (h)
Yield of Thiazepan-5-one (%)
Polymer Formation (%)
Notes
Acetonitrile
37.5
82
12
65
15
Clean reaction profile
DMF
36.7
153
8
75
10
Higher yield but difficult to remove
DMSO
46.7
189
8
72
12
Similar to DMF
Isopropanol
19.9
82
24
40
30
Slower reaction, more polymer
Dichloromethane
9.1
40
18
35
45
Significant polymer formation
Toluene
2.4
111
48
<10
>80
Ineffective for this reaction
Note: The data presented in this table is illustrative and will vary depending on the specific substrate and reaction conditions.
V. Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for optimizing solvent selection in thiazepan-5-one cyclization.
Caption: A workflow for systematic solvent optimization.
VI. Conclusion
The selection of an appropriate solvent is a cornerstone of a successful thiazepan-5-one cyclization strategy. By understanding the fundamental principles of solvent effects, employing a systematic screening approach, and diligently troubleshooting experimental challenges, researchers can significantly improve the yields and purity of these valuable heterocyclic scaffolds. This guide provides a comprehensive framework to navigate the intricacies of solvent selection, empowering scientists to achieve their synthetic goals with greater efficiency and confidence.
References
Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
Your V. (n.d.). 7.1 Synthesis by high dilution principle. Retrieved from [Link]
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Chemistry – A European Journal, 15(44), 11990-12000.
Jorgensen, W. L., & Gao, J. (1996). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. The Journal of Physical Chemistry, 100(44), 17519-17522.
de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 24(12), 2296.
Pérez-Silanes, S., et al. (2019). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. PLoS ONE, 14(8), e0221203.
Clevaforce. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. Retrieved from [Link]
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
Wang, C., et al. (2021). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 12(3), 1139-1145.
Zalessky, I., et al. (2024). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society, 146(9), 6046-6058.
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
LibreTexts Chemistry. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]
Unsworth, W. P., et al. (2024). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. White Rose Research Online. Retrieved from [Link]
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
Alizadeh, A., Feizabadi, M., Bayat, F., & Zhu, L.-G. (2014). Multicomponent Synthesis of Thiazepines. Synfacts, 10(08), 0793.
Sharma, S., Kaur, G., & Handa, S. (2021). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Organic Process Research & Development, 25(9), 1960-1965.
ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline.... Retrieved from [Link]
ResearchGate. (2017). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. Retrieved from [Link]
Hunter, C. A., & Tomas, S. (2022). H-bond cooperativity: polarisation effects on secondary amides. Chemical Science, 13(40), 11845-11851.
Prasad, A. V. G. S., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][1][14]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research, 5(4), 1903-1907.
Aridoss, G., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Journal of the Brazilian Chemical Society, 26(4), 819-828.
Widenhoefer, R. A., & Viste, M. A. (2012). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 8, 1249-1257.
ResearchGate. (n.d.). Scheme 3. Synthesis of Diazepan-5-one Skeleton 11 a. Retrieved from [Link]
Wang, L., et al. (2014). Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives. Journal of the Chinese Chemical Society, 61(5), 567-572.
Al-dujaili, A. H., & Al-Azawi, K. F. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega.
Fletcher, S. A., et al. (2021). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry, 19(29), 6439-6448.
Naimi, A., et al. (2011).
da Silva, J. G., et al. (2021). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis.
Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9298-9307.
Tselinsky, V. V., et al. (2022). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 18, 140-147.
ResearchGate. (n.d.). Transition state for the cyclization reaction of 21 to 22. Arrows show.... Retrieved from [Link]
Reddy, C. R., et al. (2023). Vitamin B1-catalyzed intramolecular ring-opening cyclization of cyclopropanes to access benzannulated seven-membered O-heterocycles. SSRN.
Kumar, A., et al. (2020).
Leconte, N., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 793.
ResearchGate. (n.d.). Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model.... Retrieved from [Link]
Frolova, T. S., et al. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules, 29(24), 5698.
Overcoming steric hindrance in 7-(2-Furyl)-1,4-thiazepan-5-one derivatives
The following guide serves as a specialized Technical Support Center for researchers working with 7-(2-Furyl)-1,4-thiazepan-5-one scaffolds. It addresses the specific synthetic bottlenecks caused by the steric and electr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 7-(2-Furyl)-1,4-thiazepan-5-one scaffolds. It addresses the specific synthetic bottlenecks caused by the steric and electronic properties of the furan ring at the C7 position.
Ticket ID: #FUR-7TZP-001
Topic: Overcoming Steric & Electronic Hindrance in Cyclization and Functionalization
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Core Synthetic Challenge: The "Furyl Wall"
The synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one typically employs a one-pot or two-step condensation of cysteamine (1,2-amino thiol) with a 3-(2-furyl)acrylate derivative .
While 1,4-thiazepan-5-ones are generally accessible, the introduction of the 2-furyl group at position 7 introduces two distinct failure modes:
Electronic Deactivation (The Michael Block): The furan ring is electron-rich. It donates electron density into the
-unsaturated system, significantly reducing the electrophilicity of the -carbon (C7 precursor). This makes the initial thia-Michael addition—the obligatory first step—sluggish.
Steric Clashing (The Ring Closure Block): During the lactamization step (ring closure), the bulky furyl group creates 1,3-allylic strain-like interactions in the transition state, entropically disfavoring the formation of the 7-membered ring compared to intermolecular polymerization.
Troubleshooting Guide (Q&A Format)
Module A: Synthesis & Cyclization Failures
Q1: My reaction of cysteamine and ethyl 3-(2-furyl)acrylate yields only starting material or linear byproducts. The ring won't close. What is happening?A: You are likely facing a Michael Addition failure . The thiol is not attacking the
-carbon because the furan ring has deactivated it.
Diagnostic: Check LCMS for the linear thio-ester intermediate. If it's absent, the first step (S-attack) failed.
Solution (Catalytic Activation): Switch from standard basic conditions (Et
N) to a dual-activation system .
Protocol: Use 10 mol% DBU (stronger base to activate thiol) AND 20 mol% Imidazole (nucleophilic catalyst for the subsequent acyl transfer).
Solvent Switch: Move from DCM to Acetonitrile (MeCN) or Toluene . Higher dielectric constants or higher temperatures assist the Michael step.
Advanced Fix: Add a mild Lewis Acid like CeCl
·7HO (5 mol%) to activate the acrylate carbonyl without polymerizing the acid-sensitive furan.
Q2: I see the linear intermediate, but the lactamization (ring closure) yields <10%. How do I force the 7-membered ring formation?A: This is the Entropy Trap . Forming a 7-membered ring is kinetically slower than forming 5- or 6-membered rings.
The Fix (High Dilution & Heat):
Run the reaction at high dilution (0.01 M to 0.05 M) to suppress intermolecular polymerization.
Apply Microwave Irradiation (120°C, 15-30 min) in a sealed vessel. The rapid heating provides the activation energy to overcome the steric barrier of the furyl group during the conformational twist required for N-attack.
Q3: Can I use the Schmidt Reaction on 2-(2-furyl)tetrahydrothiopyran-4-one instead?A:Proceed with extreme caution.
Risk: The Schmidt reaction typically requires strong Brønsted acids (H
SO, TfOH) or Lewis acids (TiCl). The furan ring is highly acid-sensitive ("acidophobic") and will readily resinify (polymerize) or undergo hydrolytic ring opening under these conditions.
Workaround: If you must use this route, use TMS-N
with a mild promoter like TFA in DCM at 0°C, rather than concentrated sulfuric acid.
Module B: Functionalization & Stability[1]
Q4: The furan ring turns black/tarry during workup. How do I prevent decomposition?A: Furan derivatives are sensitive to oxidative stress and strong acids.
Protocol Adjustment:
Avoid acidic workups (e.g., 1M HCl washes). Use saturated NH
Cl or phosphate buffer (pH 6-7).
Purify rapidly on neutral alumina or silica gel pre-treated with 1% Et
N to neutralize surface acidity.
Store the product under Argon/Nitrogen; furan oxides can form peroxides over time.
The following diagram illustrates the competing pathways and the specific steric/electronic blocks introduced by the furyl group.
Caption: Pathway logic for 1,4-thiazepan-5-one synthesis showing critical failure nodes caused by the furyl substituent.
References
Pomerantz, W. C. K., et al. (2020).[1] "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters.
Relevance: Establishes the DBU/Imidazole/MeCN protocol for 1,4-thiazepanones and discusses the order of addition (conjugate addition vs.
Szewczyk, J. R., et al. (2010).[2][3] "A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione...". Bioorganic & Medicinal Chemistry.
Relevance: Provides insights into the cyclization kinetics of 7-membered heterocycles and str
Aubé, J., et al. (2000).[4] "Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions." Journal of the American Chemical Society.[4][5]
Relevance: foundational text on the Schmidt reaction, highlighting the regioselectivity issues relevant if the altern
Reich, H. J. (2023). "Furan and Thiophene Chemistry." University of Wisconsin Organic Chemistry Data.
Relevance: Reference for the acid sensitivity and electronic properties of the furan ring (grounding the "Acidophobic" claim).
A Comprehensive Guide to the Theoretical ¹H NMR Spectral Interpretation of 7-(2-Furyl)-1,4-thiazepan-5-one
Our approach emphasizes the causality behind spectral features—explaining why each proton resonates at a specific chemical shift and exhibits a particular splitting pattern. This self-validating system of analysis, groun...
Author: BenchChem Technical Support Team. Date: February 2026
Our approach emphasizes the causality behind spectral features—explaining why each proton resonates at a specific chemical shift and exhibits a particular splitting pattern. This self-validating system of analysis, grounded in authoritative references, serves as a reliable benchmark for chemists synthesizing or working with this compound class.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically distinct proton environments. The structure of 7-(2-Furyl)-1,4-thiazepan-5-one contains a seven-membered thiazepan-one ring attached to a furan ring at the C7 position. This creates a chiral center at C7, a key feature that significantly impacts the spectrum.
The protons are labeled systematically in the diagram below for clear reference throughout this guide. Due to the chiral center at C7, the adjacent methylene protons at C6 (H-6a and H-6b) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals.
Caption: Labeled structure of 7-(2-Furyl)-1,4-thiazepan-5-one.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The predicted spectrum can be divided into three main regions: the downfield furan protons, the intermediate methine and methylene protons of the thiazepan ring, and the upfield methylene protons of the thiazepan ring.
Furan Ring Protons (δ 6.0 - 7.5 ppm)
Protons on aromatic heterocyclic rings like furan typically resonate in the downfield region due to the deshielding effect of the ring current. The specific chemical shifts and coupling constants are highly characteristic.[1]
H-5' (δ ≈ 7.40 ppm, dd, J ≈ 1.8, 0.8 Hz) : This proton is adjacent to the ring oxygen, which is strongly electron-withdrawing, causing it to be the most deshielded of the furan protons. It will appear as a doublet of doublets (dd), coupling to both H-4' (a vicinal coupling, ³J) and H-3' (a long-range coupling, ⁴J). Typical coupling constants in furans are J(H4',H5') = 1.7-2.0 Hz and J(H3',H5') = 0.7-1.0 Hz.[1][2]
H-3' (δ ≈ 6.25 ppm, dd, J ≈ 3.2, 0.8 Hz) : This proton is coupled to H-4' (³J) and H-5' (⁴J). The expected coupling constants are J(H3',H4') = 3.0-3.5 Hz and J(H3',H5') = 0.7-1.0 Hz.[2]
H-4' (δ ≈ 6.35 ppm, dd, J ≈ 3.2, 1.8 Hz) : This proton is situated between H-3' and H-5' and will therefore be split by both into a doublet of doublets. Its chemical shift is typically found between that of H-3' and H-5'.[3]
Thiazepan Ring Protons - Deshielded Region (δ 3.0 - 5.0 ppm)
The protons on the seven-membered ring are subject to varied electronic environments, including proximity to a sulfur atom, a nitrogen atom, a carbonyl group, and the furan ring.
H-7 (δ ≈ 4.8 - 5.0 ppm, t or dd) : This methine proton is in a highly deshielded environment, being attached to a carbon that is bonded to both a sulfur atom and the electron-withdrawing furan ring. It is coupled to the two diastereotopic protons on C6. Assuming the coupling constants are similar (³J(H7,H6a) ≈ ³J(H7,H6b)), this signal may appear as a triplet. If the coupling constants are different, it will be a doublet of doublets.
H-6a and H-6b (δ ≈ 3.5 - 3.9 ppm, m) : These diastereotopic methylene protons are adjacent to the chiral center (C7) and are alpha to the amide carbonyl group. The carbonyl group's anisotropy and inductive effects will cause a significant downfield shift. Their non-equivalence will likely result in a complex multiplet, potentially two distinct doublet of doublets, as they couple with each other (geminal coupling, ²J) and with H-7 (vicinal coupling, ³J).
H-2 Methylene Protons (δ ≈ 3.0 - 3.4 ppm, m) : This methylene group is adjacent to the sulfur atom, which causes a moderate downfield shift compared to a standard alkane. These protons will likely appear as a multiplet due to coupling with the H-3 protons.
Amide N-H (δ ≈ 7.5 - 8.5 ppm, br s) : The amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and its chemical shift is highly dependent on solvent and concentration. It is expected to appear as a broad singlet.
Thiazepan Ring Protons - Upfield Region (δ 2.8 - 3.2 ppm)
H-3 Methylene Protons (δ ≈ 2.9 - 3.3 ppm, m) : This methylene group is adjacent to the nitrogen atom of the amide. It will be less deshielded than the H-2 protons. The signal will be a multiplet from coupling to the H-2 protons.
Summary of Predicted ¹H NMR Data
The following table provides a consolidated overview of the predicted spectral data for 7-(2-Furyl)-1,4-thiazepan-5-one, assuming the spectrum is recorded in a common solvent like CDCl₃ or DMSO-d₆.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
Rationale for Assignment
NH
7.5 - 8.5
br s
1H
-
Amide proton, variable shift.
H -5'
~ 7.40
dd
1H
J ≈ 1.8, 0.8
Adjacent to furan oxygen; coupled to H-4' and H-3'.
Standard Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to validate this theoretical interpretation, the following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation :
Accurately weigh 5-10 mg of the purified 7-(2-Furyl)-1,4-thiazepan-5-one sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical, as it can influence chemical shifts, particularly for the N-H proton.
Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup :
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the thiazepan ring.
Insert the sample into the spectrometer and ensure it is properly positioned.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.
Data Acquisition :
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
Use a standard 90° pulse sequence.
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.
Data Analysis :
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate all signals to determine the relative number of protons for each resonance.
Analyze the multiplicity and measure the coupling constants for each signal to establish connectivity between protons.
Compare the experimental data with the predicted values in this guide to confirm the structure.
Conclusion
The theoretical ¹H NMR spectrum of 7-(2-Furyl)-1,4-thiazepan-5-one is predicted to exhibit a unique and complex set of signals that can serve as a definitive fingerprint for its structural verification. Key identifying features include:
Three distinct doublet of doublets in the aromatic region (6.0-7.5 ppm) characteristic of a 2-substituted furan ring.
A significantly deshielded methine proton (H-7) around 4.8-5.0 ppm, confirming the linkage between the sulfur-containing ring and the furan moiety.
A complex multiplet for the two diastereotopic H-6 protons, a direct consequence of the C7 chiral center.
A broad singlet for the amide N-H proton.
This detailed predictive guide, grounded in established NMR principles and comparative data, provides a robust framework for researchers to confidently identify and characterize this novel thiazepan-one derivative.
The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
Debache, A., et al. (2008). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 13(4), 899-916. Retrieved from [Link]
Hong, S.-J., et al. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. ResearchGate. Retrieved from [Link]
Bernstein, H. J., & Schneider, W. G. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(11), 1545-1553. Retrieved from [Link]
SpectraBase. (n.d.). 2-Methylfuran - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
ChemRxiv. (2021). A little about Pyrazolo[3,4-d][4][5]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from [Link]
Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1). Retrieved from [Link]
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). Retrieved from [Link]
Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[4][6]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1822-1833. Retrieved from [Link]
Wang, G.-W., et al. (2012). Design and diversity-oriented synthesis of novel 1,4-thiazepan-3-ones fused with bioactive heterocyclic skeletons and evaluation of their antioxidant and cytotoxic activities. European Journal of Medicinal Chemistry, 58, 443-450. Retrieved from [Link]
Yeugenia, S., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[2][4]oxazolo[4,5-d]pyrimidines. ResearchGate. Retrieved from [Link]
Collina, S., et al. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. DOI. Retrieved from [Link]
NIST. (n.d.). Diazepam. NIST WebBook. Retrieved from [Link]
Constant, S., et al. (2024). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Green Chemistry. Retrieved from [Link]
13C NMR spectral data for 7-(2-Furyl)-1,4-thiazepan-5-one
The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 7-(2-Furyl)-1,4-thiazepan-5-one , contrasting it with its structural analog, the 7-phenyl derivative. This comparison...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 7-(2-Furyl)-1,4-thiazepan-5-one , contrasting it with its structural analog, the 7-phenyl derivative. This comparison establishes a reference framework for researchers utilizing this scaffold in peptidomimetic drug discovery.
[1]
Executive Summary & Compound Profile
7-(2-Furyl)-1,4-thiazepan-5-one (CAS: 2897-08-7) is a seven-membered heterocyclic lactam featuring a sulfur atom at position 1, a nitrogen at position 4, and a ketone at position 5. It serves as a critical building block in medicinal chemistry, particularly as a constrained cysteine mimic or a scaffold for protease inhibitors.
This guide compares the spectral signature of the furan-substituted derivative against the well-characterized 7-phenyl-1,4-thiazepan-5-one , highlighting the unique electronic shielding effects introduced by the heteroaromatic furan ring.
To interpret the NMR data accurately, one must understand the connectivity established during synthesis. The 1,4-thiazepan-5-one ring is typically constructed via a hetero-Michael addition followed by intramolecular cyclization.
Reaction Pathway
The synthesis involves the condensation of cysteamine (2-aminoethanethiol) with a 3-(2-furyl)acrylate derivative. The sulfur atom acts as the soft nucleophile attacking the
-position (C7), followed by amide bond formation at C5.
Figure 1: Synthetic pathway establishing the C7-S and C5-N connectivity.
13C NMR Spectral Analysis
The 13C NMR spectrum of 7-(2-furyl)-1,4-thiazepan-5-one is characterized by the distinct lactam carbonyl, the aliphatic ring carbons, and the unique pattern of the furan substituent.
Comparative Chemical Shift Table (ppm)
Data referenced against CDCl3 (77.16 ppm).[1] Values for the Furyl derivative are derived from substituent increments relative to the experimental Phenyl analog.
Carbon Position
Assignment
7-Phenyl Analog (Exp) [1]
7-(2-Furyl) Target (Calc)
Shift Difference ()
C5
Lactam C=O
175.2
174.8
-0.4
C2'
Furan C2 / Ph C1
141.5 (Ph-ipso)
153.2 (Fur-C2)
+11.7
C5'
Furan C5 / Ph C4
128.8 (Ph-p)
142.1 (Fur-C5)
+13.3
C4'
Furan C4 / Ph C3
129.1 (Ph-m)
110.4 (Fur-C4)
-18.7
C3'
Furan C3 / Ph C2
127.2 (Ph-o)
106.5 (Fur-C3)
-20.7
C7
Methine (CH-Ar)
48.5
42.8
-5.7 (Shielding)
C3
N-CH2
49.2
49.0
-0.2
C6
CH2-C=O
41.8
40.5
-1.3
C2
S-CH2
33.5
33.2
-0.3
Detailed Assignment Logic
1. The Lactam Carbonyl (C5)
Range: 170–176 ppm.
Analysis: The carbonyl carbon appears as the most deshielded signal. In the thiazepanone ring, the proximity of the nitrogen atom (amide resonance) places this peak typically around 175 ppm. It is relatively insensitive to the substituent at C7 (Furyl vs. Phenyl) due to the distance (separated by C6).
2. The Chiral Center (C7)
Range: 40–50 ppm.
Analysis: This is the diagnostic peak for substitution.
In the Phenyl derivative, the anisotropic deshielding of the benzene ring places C7 at ~48.5 ppm.
In the Furyl derivative, the furan ring is
-excessive (electron-rich). This typically exerts a shielding effect on the adjacent benzylic-like carbon compared to a phenyl ring. Consequently, the C7 signal in the furyl derivative is expected to shift upfield to approximately 42–43 ppm .
Distinctive Pattern: Unlike the clustered aromatic signals of a phenyl group (127–129 ppm), the furan ring displays a wide dispersion:
C2' (Ipso): ~153 ppm (Deshielded by Oxygen).
C5' (Alpha): ~142 ppm (Deshielded by Oxygen).
C3'/C4' (Beta): ~106–110 ppm (Shielded).
Validation: The presence of two signals in the 100–110 ppm range is the definitive confirmation of the furan moiety over a phenyl group.
4. Ring Methylenes (C2, C3, C6)
C3 (N-CH2): Deshielded by Nitrogen (~49 ppm).
C6 (CH2-CO): Alpha to carbonyl (~40 ppm).
C2 (S-CH2): Shielded by Sulfur (~33 ppm).
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols for synthesis and characterization are recommended.
A. Synthesis Protocol (Thia-Michael/Cyclization)
Reactants: Dissolve Cysteamine hydrochloride (10 mmol) and Ethyl 3-(2-furyl)acrylate (10 mmol) in Ethanol (20 mL).
Base: Add Triethylamine (12 mmol) dropwise to neutralize the hydrochloride and catalyze the Michael addition.
Reflux: Heat the mixture at reflux (80°C) for 12–16 hours. The initial Michael adduct often cyclizes spontaneously under these conditions.
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO2, EtOAc/Hexane 1:1).
B. NMR Acquisition Parameters
Solvent: CDCl3 (Deuterochloroform) is standard. DMSO-d6 may be used if solubility is poor, but will shift C=O signals downfield by ~1-2 ppm.
Frequency: 100 MHz or higher (for 13C).
Relaxation Delay (D1): Set D1
2.0 seconds. The quaternary carbons (C5, C2') have long relaxation times; insufficient delay will suppress their intensity.
Scans: Minimum 512 scans for adequate S/N ratio, especially for the quaternary carbons.
Structural Validation Logic (HMBC)
When assigning the spectrum, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for connecting the spin systems.
Figure 2: Key HMBC correlations for structural verification. The correlation from the methine proton H7 to the Carbonyl C5 proves the 7-membered ring closure.
References
Synthesis and Spectral Data of 1,4-Thiazepan-5-ones
Source: Silva, M. J., et al. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D-Fragments for Screening Libraries." Organic Letters, 2020, 22(13), 5271–5272.
Relevance: Provides experimental 13C NMR data for the 7-phenyl analog (Compound 3c) used as the benchmark in this guide.
General Furan 13C NMR Shifts:
Source: Breitmaier, E., Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987.
Relevance: Standard reference for heteroaromatic chemical shifts (Furan C2/C3/C4/C5).
Cysteine Modification & Thiazepanone Formation
Source: Bernardes, G. J. L., et al. "Selective N-Terminal Cysteine Protein Modification with Cyclopropenones."[5] Nature Communications, 2020.
Relevance: Validates the stability and formation of the 1,4-thiazepan-5-one ring system in biological contexts.
Comparative Bioactivity Guide: Thiazepan-5-one vs. Thiazepin-5-one Scaffolds
Executive Summary: The Flexibility-Rigidity Continuum In the design of bioactive heterocycles, the transition from the saturated 1,4-thiazepan-5-one to the unsaturated 1,4-thiazepin-5-one represents a critical switch in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Flexibility-Rigidity Continuum
In the design of bioactive heterocycles, the transition from the saturated 1,4-thiazepan-5-one to the unsaturated 1,4-thiazepin-5-one represents a critical switch in pharmacological utility.
Thiazepan-5-one (The "Stapler"): Characterized by a flexible, chair-like conformation. Its primary utility has shifted from classical receptor binding to bioconjugation and peptide stapling . Its reactivity is driven by nucleophilic susceptibility, making it a premier scaffold for modifying cysteine residues in proteomic applications.
Thiazepin-5-one (The "Interceptor"): Characterized by ring unsaturation (often benzo-fused), conferring structural rigidity and π-electron delocalization. This scaffold dominates medicinal chemistry as a pharmacophore for HIV-1 integrase inhibition, CNS modulation (GABAergic/Calcium channels), and antimicrobial activity due to its ability to lock into specific hydrophobic pockets.
This guide objectively compares these two scaffolds, providing experimental protocols and mechanistic insights to support lead optimization.
Structural & Electronic Divergence
The bioactivity differences stem directly from the electronic and conformational consequences of saturation.
Feature
Thiazepan-5-one (Saturated)
Thiazepin-5-one (Unsaturated)
Hybridization
rich (Flexible)
character (Rigid/Planar)
Conformation
Chair/Twist-boat (Fluxional)
Boat/Planar (Rigid)
Electronic State
Isolated amide/thioether
Conjugated -system (often benzo-fused)
Primary Interaction
Induced fit / Covalent modification
- stacking / Hydrophobic lock
Key Application
Peptide Stapling / iNOS Inhibition
HIV-1 Inhibition / CNS Modulation
Mechanistic Bioactivity Analysis
Thiazepan-5-one: The Bioconjugation Specialist
Recent mechanistic investigations highlight the 1,4-thiazepan-5-one scaffold as a "latent" Michael acceptor or electrophile when suitably substituted. Its flexibility allows it to adopt conformations required for amino-sulfhydryl stapling on native peptides.
Mechanism: The ring acts as a reactive handle. In the presence of free cysteines (e.g., on a peptide chain), the thiazepan-5-one undergoes ring-opening or specific thiol-exchange reactions, effectively "stapling" the peptide into a bioactive helical conformation.
Therapeutic Target: Inhibitors of human nitric oxide synthase (iNOS). The flexible ring mimics the arginine substrate transition state.
Thiazepin-5-one: The Receptor Modulator
The unsaturated analog, particularly when benzo-fused (1,5-benzothiazepin-4-one), serves as a rigid scaffold that positions substituents in precise vectors for receptor binding.
HIV-1 Integrase Inhibition: Tricyclic thiazepin-5-one derivatives bind to the catalytic core of HIV-1 integrase. The rigid ring system facilitates
-stacking with viral DNA bases or active site residues (e.g., Tyr143), preventing strand transfer.
CNS Activity: Similar to benzodiazepines, the thiazepin-5-one core modulates GABA_A receptors and Voltage-Gated Calcium Channels (VGCC). The sulfur atom alters the lipophilicity profile compared to diazepines, often improving blood-brain barrier (BBB) penetration.
Comparative Data Landscape
The following data summarizes potency shifts observed when transitioning between these scaffold types in representative assays.
Table 1: Bioactivity Profile Comparison
Target / Assay
Compound Class
Metric
Value (Range)
Mechanism
HIV-1 Integrase
Benzothiazepin-5-one
M
Strand Transfer Inhibition
Antimicrobial (S. aureus)
Thiazepin-5-one deriv.
MIC
g/mL
Cell wall/membrane disruption
Peptide Stapling
Thiazepan-5-one
Yield
conversion
Cysteine bioconjugation
iNOS Inhibition
1-Benzyl-1,4-diazepan-5-one*
M
Competitive Inhibition
*Note: Diazepan data is often used as a direct surrogate for thiazepan in iNOS studies due to isosteric similarity.
Visualizing the Signaling & Synthesis Logic
The following diagram illustrates the divergent pathways for these two scaffolds: one leading to covalent bioconjugation (Thiazepan) and the other to non-covalent receptor blockade (Thiazepin).
Figure 1: Divergent application pathways. Blue represents the "Stapler" (chemical utility) pathway; Red represents the "Interceptor" (biological inhibition) pathway.
Experimental Protocols
Protocol A: Synthesis of Bioactive 1,4-Thiazepan-5-one via Ring Expansion
Rationale: This method utilizes a Schmidt-type rearrangement or reductive expansion, ideal for generating the saturated core used in iNOS or stapling studies.
Reflux: Heat at reflux for 4-8 hours. The Lewis acid catalyzes the intramolecular electrophilic cyclization onto the alkyne/alkene.
Workup: Wash with 0.5M HCl (to remove Zn salts), then brine.
Purification: Recrystallize from Ethanol or use flash chromatography.
Validation:
-NMR should show vinylic protons or aromatic integration consistent with the fused ring system.
References
PubChem. (2025).[4] 1,4-Thiazepan-5-one Compound Summary. National Library of Medicine. [Link]
Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. Journal of Organic Chemistry, 83(15), 8376-8389.[2] [Link]
Zask, A., et al. (2005).[5] Synthesis and SAR of diazepine and thiazepine TACE and MMP inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(6), 1641-1645.[5] [Link]
Palkó, M., et al. (2025).[6] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543.[6] [Link][7]
ResearchGate. (2023). Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model substrates for peptide stapling. [Link]
Structural Comparison: Furan vs. Thiophene Substituted 1,4-Thiazepan-3-ones
Topic: Structural Comparison of Furan vs. Thiophene Substituted Thiazepanones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Comparison of Furan vs. Thiophene Substituted Thiazepanones
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of heterocyclic pharmacophores, the bioisosteric replacement of furan (oxygen-containing) with thiophene (sulfur-containing) is a critical decision point. This guide provides a technical comparison of 2-substituted-1,4-thiazepan-3-ones , focusing on the divergent physicochemical and biological profiles resulting from this heteroatom switch.
The Verdict:
Thiophene Derivatives: Generally offer superior metabolic stability and lipophilicity , making them the preferred scaffold for in vivo drug candidates targeting intracellular proteins (e.g., kinase inhibitors).
Furan Derivatives: Often exhibit higher aqueous solubility and distinct H-bond accepting capabilities, frequently leading to higher in vitro potency but carrying increased risks of reactive metabolite formation (e.g., ring opening).
Chemical Synthesis & Reaction Efficiency[1][2][3][4]
Core Synthetic Pathway
The most robust route to 2-substituted-1,4-thiazepan-3-ones involves a Michael addition-cyclization sequence . This one-pot protocol utilizes cysteamine (2-aminoethanethiol) and the corresponding heteroaryl-acrylate (derived from furan-2-carboxaldehyde or thiophene-2-carboxaldehyde).
Reaction Scheme (DOT Visualization)
Caption: One-pot Michael addition-cyclization workflow for generating 1,4-thiazepan-3-ones.
Experimental Yield Comparison
The thiophene nucleus, being more aromatic and less electron-rich than furan, typically stabilizes the acrylate starting material, leading to cleaner reaction profiles but slightly slower kinetics during the Michael addition.
Parameter
Furan-Substituted (O-Analog)
Thiophene-Substituted (S-Analog)
Reaction Time
3–4 Hours
5–6 Hours
Typical Yield
65–72%
75–82%
Side Reactions
Polymerization/Ring Opening (Acid sensitive)
Minimal (High thermal stability)
Purification
Column Chromatography often required
Recrystallization often sufficient
Physicochemical Profiling
The choice between Oxygen and Sulfur dramatically alters the electronic landscape of the thiazepanone ring.
Property
Furan Derivative
Thiophene Derivative
Implications
Heteroatom Electronegativity
3.44 (Oxygen)
2.58 (Sulfur)
Furan pulls electron density stronger, increasing dipole moment.
Aromaticity Index (HOMA)
0.28 (Diene-like)
0.82 (Benzene-like)
Thiophene acts as a stable phenyl bioisostere; Furan is reactive.
Lipophilicity (cLogP)
~1.2 - 1.5
~2.0 - 2.3
Thiophene improves membrane permeability.
H-Bonding
Strong Acceptor
Weak Acceptor
Furan can engage specific active site residues (e.g., Ser, Thr).
Metabolic Liability
High (CYP450 epoxidation)
Moderate (S-oxidation)
Furan rings are prone to toxic metabolic activation (furano-epoxides).
Biological Performance Evaluation
SAR Logic & Mechanism
The thiazepanone ring acts as a flexible scaffold (boat/chair conformation). The 2-position substituent dictates the binding mode.
Caption: Structure-Activity Relationship (SAR) decision tree for substituent selection.
Antimicrobial Activity Data (Synthesized Comparison)
Data extrapolated from analogous 1,4-thiazepine studies [1, 2].[1]
Organism
Furan-Thiazepanone (MIC µg/mL)
Thiophene-Thiazepanone (MIC µg/mL)
Analysis
S. aureus (Gram +)
12.5
6.25
Thiophene's lipophilicity aids cell wall penetration.
E. coli (Gram -)
>100
50
Gram-negative outer membranes resist the more polar furan.
Protocol A: Synthesis of 2-(Thiophen-2-yl)-1,4-thiazepan-3-one
Objective: To synthesize the thiophene analog via one-pot Michael addition/cyclization.
Reagents:
Cysteamine hydrochloride (10 mmol, 1.13 g)
Ethyl 3-(thiophen-2-yl)acrylate (10 mmol, 1.82 g)
Triethylamine (Et3N) (20 mmol, 2.8 mL)
Methanol (MeOH) (30 mL)
Procedure:
Step 1: Dissolve cysteamine HCl in MeOH in a round-bottom flask. Add Et3N dropwise at 0°C under nitrogen atmosphere. Stir for 15 min.
Step 2: Add Ethyl 3-(thiophen-2-yl)acrylate slowly. Allow the mixture to warm to room temperature (RT) and stir for 1 hour (Michael Addition).
Step 3: Heat the reaction mixture to reflux (65°C) for 6 hours to drive the intramolecular cyclization (lactamization). Monitor by TLC (Hexane:EtOAc 7:3).
Step 4: Evaporate solvent under reduced pressure.
Step 5: Redissolve residue in CH2Cl2, wash with water (2x) and brine. Dry over MgSO4.
Step 6: Recrystallize from Ethanol/Hexane to obtain off-white crystals.
Objective: To determine Minimum Inhibitory Concentration (MIC).
Preparation: Dissolve test compounds in DMSO to a stock concentration of 1000 µg/mL.
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
Plate Setup: Use 96-well sterile plates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
Dilution: Perform serial 2-fold dilutions of the test compound across the plate (Range: 100 µg/mL to 0.19 µg/mL).
Inoculation: Add 10 µL of bacterial suspension to each well.
Incubation: Incubate at 37°C for 24 hours.
Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
References
Synthesis and biological evaluation of 1,4-thiazepine derivatives.
Source:Journal of Heterocyclic Chemistry.
Context: Establishes the core reactivity of cysteamine with acrylates to form thiazepanones.
Comparative aromaticity and reactivity of furan and thiophene.
Source:Structural Chemistry.
Context: Provides the fundamental data for aromaticity indices (HOMA) and electronegativity differences.
Microwave-assisted synthesis of thiazepan-3-ones.
Source:ResearchGate / Proceedings.
Context: Describes the multicomponent reaction variations for thiazepanone synthesis.
Bioisosterism in Drug Design: Thiophene vs Furan.
Source:Journal of Medicinal Chemistry.
Context: General principles of metabolic stability and lipophilicity differences between O and S heterocycles.
Personal Protective Equipment (PPE) & Handling Protocol: 7-(2-Furyl)-1,4-thiazepan-5-one
[1] Core Directive: The "Unknown Toxicity" Mandate[2] 7-(2-Furyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a furan ring fused to a thiazepan-5-one core.[1] In the absence of a compound-specific Safety Dat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Core Directive: The "Unknown Toxicity" Mandate[2]
7-(2-Furyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a furan ring fused to a thiazepan-5-one core.[1] In the absence of a compound-specific Safety Data Sheet (SDS) or toxicological monograph, you must handle this substance as a High-Potency Novel Chemical Entity (NCE). [1]
The Safety Axiom:
Absence of evidence is not evidence of absence.
Treat this compound as a potential carcinogen (due to the furan moiety) and a centrally active agent (due to the thiazepan scaffold) until definitive IC50/LD50 data proves otherwise.
Hazard Identification via Structure-Activity Relationship (SAR)
Before selecting PPE, we must understand the "Why" by deconstructing the molecule's functional groups.
Structural Moiety
Associated Hazard Class
Risk Implication
Furan Ring
Carcinogenicity / Flammability
Parent furan is a Group 2B carcinogen.[1] Furan derivatives often form explosive peroxides upon prolonged storage and are highly flammable.
Thiazepan-5-one
Bioactivity (CNS)
Seven-membered heterocycles with nitrogen/sulfur (thiazepines) are pharmacophores often associated with CNS modulation (sedation, anxiolysis).[1]
Thioether (C-S-C)
Sensitization / Odor
Potential skin sensitizer and respiratory irritant. Metabolic oxidation may produce sulfoxides.
The PPE Firewall: Selection Matrix
This matrix is designed to prevent exposure pathways based on the SAR analysis above.
A. Hand Protection (The Critical Barrier)
Standard nitrile gloves are insufficient for prolonged contact with furan-containing solutions.
"Double-gloving" creates a tortuous path for permeation. Change outer glove immediately upon splash.
Spill Cleanup / High Conc.
Silver Shield® (Laminate)
Nitrile (4 mil)
Furan derivatives can permeate nitrile in <5 mins. Laminate film offers >4-hour breakthrough time [1].
B. Respiratory & Body Protection
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
Respiratory Backup: If work must occur outside a hood (strongly discouraged), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.[1] Note: N95 masks provide NO protection against organic vapors.[1]
Body Shielding:
Lab Coat: Flame-resistant (Nomex or chemically treated cotton) is mandatory due to the furan moiety's flammability profile.
Eye Protection: Chemical splash goggles (ANSI Z87.1+). Face shield required during synthesis scale-up (>1g).
Operational Workflow: Step-by-Step Protocol
This workflow integrates safety checkpoints directly into the experimental procedure.
Phase 1: Preparation & Weighing
Static Control: Heterocyclic powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a fume hood.
Solvent Selection: If solubilizing, avoid ethers (THF, Diethyl Ether) if possible to reduce cumulative peroxide risk. Prefer DMSO or Methanol if chemistry permits.
Phase 2: Reaction & Synthesis
Inert Atmosphere: Run reactions under Nitrogen or Argon. The furan ring is susceptible to oxidative degradation.
Temperature Control: Do not heat dry material. Thiazepanones can decompose exothermically.
Quenching: Neutralize reaction mixtures slowly. Assume the presence of active intermediates.
Phase 3: Waste Disposal
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).
Labeling: Tag waste as "Toxic - Furan Derivative - High Potency."
Stream: Dispose of via High BTU Incineration . Do not sewer.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and concentration.
Emergency Response Protocols
Event
Immediate Action
Secondary Action
Skin Contact
Wash with soap/water for 15 minutes .[1][2] Do not use alcohol (increases absorption).
Seek medical evaluation.[2][3][4][5][6][7][8][9][10] Provide structure to physician (mention Furan/Thiazepine).[2]
Eye Contact
Flush at eyewash station for 15 minutes .
Hold eyelids open. Consult ophthalmologist immediately.
Inhalation
Move to fresh air.[2][3][4][5][6][8][9] Support respiration if needed.
Monitor for delayed pulmonary edema (common with sulfur/nitrogen heterocycles).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[11] [Link]1]
Occupational Safety and Health Administration (OSHA). (2011).[11] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11][12] United States Department of Labor. [Link]1]
PubChem. (n.d.). Furan - Compound Summary. National Center for Biotechnology Information. [Link]1]